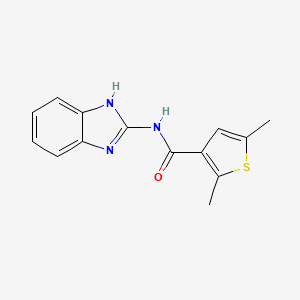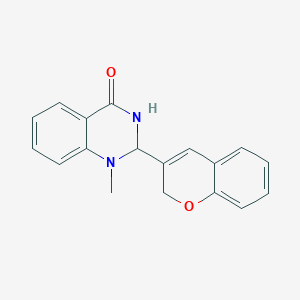![molecular formula C19H21NO6 B7452864 [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7452864.png)
[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications.
Mecanismo De Acción
The mechanism of action of [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also interfere with the signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate can induce changes in the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Moreover, the compound has been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate is its high potency against cancer cells, which makes it a promising candidate for further development as an anticancer drug. However, its low solubility in water and other solvents may limit its use in certain experimental settings. Moreover, its mechanism of action needs to be further elucidated to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate. One direction is to investigate its potential as a chemotherapeutic agent in animal models of cancer. Another direction is to explore its use in combination with other anticancer drugs to enhance its efficacy. Moreover, the development of more efficient synthesis methods and analogs of the compound may lead to the discovery of more potent anticancer agents.
Métodos De Síntesis
The synthesis of [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate involves the reaction of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid with 4-methyl-3-nitrobenzaldehyde in the presence of an appropriate catalyst. The resulting product is a yellow crystalline powder with a melting point of 140-142°C.
Aplicaciones Científicas De Investigación
[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity in vitro against different types of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-11-5-6-12(9-16(11)20(24)25)17(21)10-26-19(23)15-7-13-3-2-4-14(8-15)18(13)22/h5-6,9,13-15H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIIJBFLIATKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2CC3CCCC(C2)C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2-(4-Chlorobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452783.png)
![[2-[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452788.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B7452797.png)
![2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]acetamide](/img/structure/B7452800.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B7452805.png)
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452831.png)
![2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7452834.png)

![2-[(5Z)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452840.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B7452857.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-(5-nitro-2-oxopyridin-1-yl)acetamide](/img/structure/B7452877.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2,5-diphenylpyrazole-3-carboxamide](/img/structure/B7452882.png)
![N-carbamoyl-2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7452888.png)